

Introduction: The Strategic Importance of the 7-Nitroisoquinolin-1(2H)-one Scaffold

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 7-Nitroisoquinolin-1(2H)-one

Cat. No.: B1589378

[Get Quote](#)

The isoquinolin-1(2H)-one core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities.^{[1][2]} Its rigid, bicyclic structure provides a well-defined three-dimensional geometry for interaction with biological targets, while the lactam functionality offers key hydrogen bonding capabilities. The introduction of a nitro group at the 7-position, creating **7-Nitroisoquinolin-1(2H)-one**, significantly modulates the molecule's electronic properties and provides a versatile chemical handle for further synthetic elaboration.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to provide a cohesive analysis of the compound's physicochemical properties, reactivity, and analytical characterization. The central thesis is that a deep, mechanistic understanding of these chemical properties is fundamental to unlocking the therapeutic potential of this molecular scaffold, enabling rational drug design, and streamlining the path from lead compound to clinical candidate. We will explore not just what the properties are, but why they are relevant and how they can be strategically manipulated in a drug discovery context.

Section 1: Core Physicochemical and Computed Properties

A foundational understanding of a compound's physical and computed properties is the bedrock of any drug discovery campaign. These parameters govern solubility, membrane permeability, and metabolic stability, directly influencing pharmacokinetic and

pharmacodynamic outcomes. For **7-Nitroisoquinolin-1(2H)-one**, the presence of both a polar lactam and a strongly electron-withdrawing nitro group creates a unique profile that must be carefully considered.

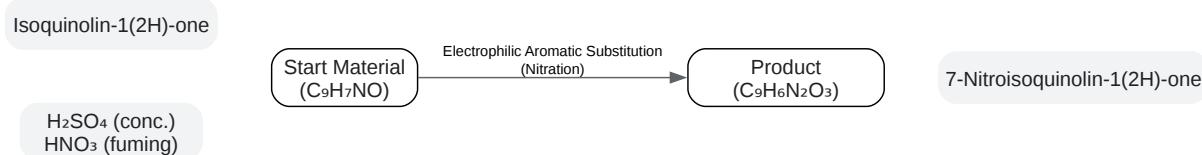
Identity and Physical Constants

The fundamental identifiers and properties of **7-Nitroisoquinolin-1(2H)-one** are summarized below. The data is compiled from commercial supplier information and computational models, providing a baseline for experimental work.[\[3\]](#)

Property	Value	Source / Comment
CAS Number	20141-83-7	[3]
Molecular Formula	C ₉ H ₆ N ₂ O ₃	[3]
Molecular Weight	190.16 g/mol	[3]
Appearance	Light yellow to yellow solid (predicted)	Based on related nitro-aromatic compounds [4]
Melting Point	Not experimentally determined. Predicted to be >250 °C.	Based on isomers like 5-Nitro-1(2H)-isoquinolinone (252-254 °C) [4]
pKa	~11.2 (Predicted)	For the N-H proton; based on 5-nitro isomer [4]

Computed Properties for Drug Discovery

Computational descriptors are invaluable for early-stage "drug-likeness" assessment. The values below suggest that **7-Nitroisoquinolin-1(2H)-one** resides in a favorable chemical space for further development.


Parameter	Value	Significance in Drug Development
LogP	1.436	[3] Indicates a good balance between hydrophilicity and lipophilicity, crucial for oral absorption and cell permeability.
Topological Polar Surface Area (TPSA)	76 Å ²	[3] Suggests good potential for oral bioavailability and blood-brain barrier penetration.
Hydrogen Bond Donors	1	[3] The lactam N-H group.
Hydrogen Bond Acceptors	3	[3] The lactam carbonyl oxygen and the two nitro group oxygens.
Rotatable Bonds	1	[3] The C-N bond of the nitro group. The low number indicates conformational rigidity, which can be advantageous for target binding.

Section 2: Synthesis and Structural Elucidation

The reliable synthesis and unambiguous characterization of the target molecule are non-negotiable prerequisites for any subsequent biological or chemical investigation. This section outlines a proposed synthetic route and provides validated, step-by-step protocols for comprehensive analytical characterization.

Proposed Synthetic Pathway

While specific literature on the synthesis of **7-Nitroisoquinolin-1(2H)-one** is sparse, a highly plausible and efficient route involves the regioselective nitration of the parent isoquinolin-1(2H)-one. The choice of nitrating agent and reaction conditions is critical to control regioselectivity and prevent over-nitration.

[Click to download full resolution via product page](#)

Caption: Proposed synthesis via electrophilic nitration.

Causality of Experimental Choice: The isoquinoline ring system is activated towards electrophilic substitution. The use of a strong acid catalyst like sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO_2^+). The reaction is typically performed at low temperatures (e.g., 0-10 °C) to control the exothermic reaction and maximize the yield of the desired mononitrated product. The 7-position is a likely site for substitution due to the directing effects of the fused ring system.

Protocols for Analytical Characterization

The following protocols are self-validating systems designed to confirm the identity, structure, and purity of the synthesized compound. This multi-technique approach ensures a comprehensive and trustworthy characterization.^[5]

- Objective: To confirm the covalent structure and regiochemistry of the nitro group substitution.
- Methodology:
 - Sample Preparation: Dissolve ~10 mg of the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Rationale: DMSO is an excellent solvent for polar aromatic compounds and will solubilize the analyte effectively.
 - ¹H NMR Acquisition: Acquire a proton spectrum on a 400 MHz or higher spectrometer. Expected signals will be in the aromatic region (7.5-9.0 ppm). The key is to observe the splitting patterns that confirm the 1,2,4-trisubstitution pattern on the benzene ring portion.

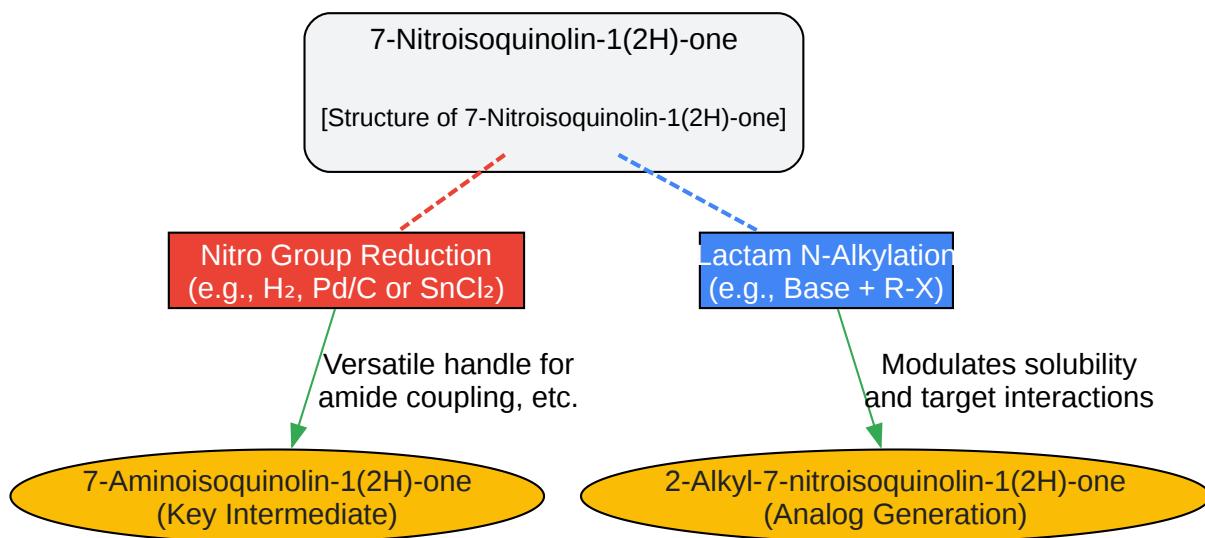
- ^{13}C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Expect signals in the aromatic region (120-150 ppm) and a distinct carbonyl signal downfield (>160 ppm).
- 2D NMR (COSY, HSQC, HMBC): For unambiguous assignment, 2D NMR experiments are essential. Rationale: HMBC (Heteronuclear Multiple Bond Correlation) is particularly critical as it will show long-range correlations from protons to the carbon bearing the nitro group, confirming its position at C7.

• Objective: To confirm the molecular weight and elemental composition.

• Methodology:

- Instrumentation: Utilize a high-resolution mass spectrometer (HRMS) such as a Q-TOF or Orbitrap instrument with an electrospray ionization (ESI) source.
- Sample Preparation: Prepare a dilute solution (~10 $\mu\text{g}/\text{mL}$) in methanol or acetonitrile.
- Data Acquisition: Acquire data in both positive and negative ion modes.
- Data Analysis: Look for the protonated molecule $[\text{M}+\text{H}]^+$ at m/z 191.0400 and/or the deprotonated molecule $[\text{M}-\text{H}]^-$ at m/z 189.0255. Rationale: HRMS provides a mass measurement with high accuracy (<5 ppm error), which allows for the unambiguous determination of the elemental formula ($\text{C}_9\text{H}_6\text{N}_2\text{O}_3$).[6]

• Objective: To determine the purity of the compound.


• Methodology:

- Instrumentation: A standard HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μm).[6]
- Sample Preparation: Prepare a 0.1 mg/mL solution in acetonitrile/water (50:50).
- Chromatographic Conditions:
 - Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. Rationale: Formic acid improves peak shape for nitrogen-containing heterocycles.

- Gradient: 10% B to 90% B over 15 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- Data Analysis: Calculate purity based on the relative area of the main peak. A pure sample should exhibit a single major peak (>95%).^[7]

Section 3: Chemical Reactivity and Strategic Implications

The reactivity of **7-Nitroisoquinolin-1(2H)-one** is dominated by its two key functional groups: the aromatic nitro group and the cyclic lactam. Understanding how to selectively manipulate these sites is paramount for generating analogs in a lead optimization program.

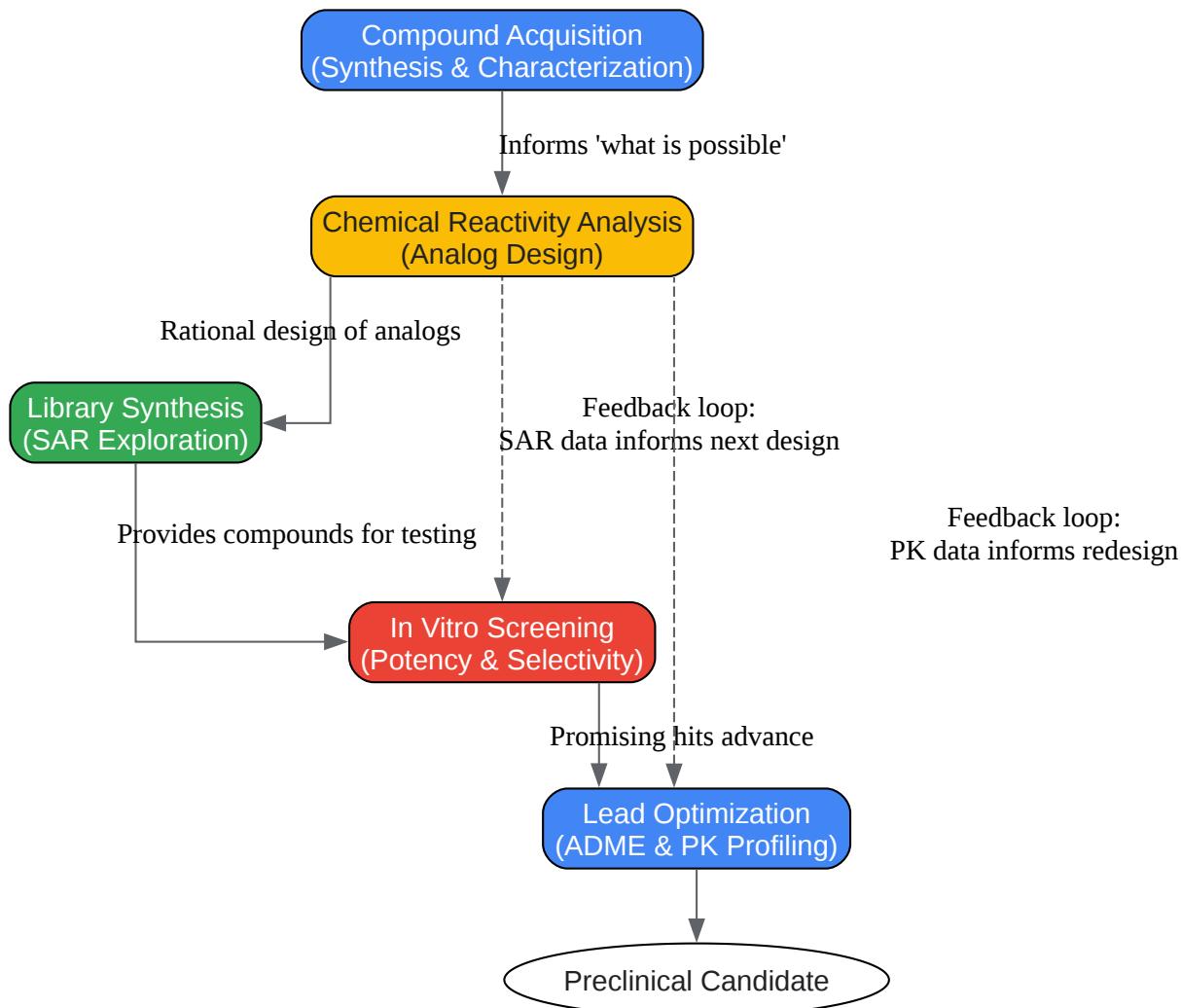
[Click to download full resolution via product page](#)

Caption: Key reactive sites for analog synthesis.

The Nitro Group: A Gateway to Functionalization

The aromatic nitro group is arguably the most valuable synthetic handle on the molecule. Its strong electron-withdrawing nature deactivates the aromatic ring to further electrophilic substitution but, more importantly, it is readily reduced to a primary amine.

- Reaction: Reduction to 7-aminoisoquinolin-1(2H)-one.
- Common Reagents: Catalytic hydrogenation (H_2 , Pd/C), or chemical reduction (e.g., $SnCl_2$, HCl).
- Strategic Importance: The resulting aniline is a nucleophilic building block. It can be readily acylated, sulfonated, or used in coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to rapidly generate a diverse library of analogs. This transformation is a cornerstone strategy for exploring the structure-activity relationship (SAR) at the 7-position.


The Lactam Moiety: Tuning Physicochemical Properties

The N-H of the lactam is weakly acidic and can be deprotonated with a suitable base (e.g., NaH , K_2CO_3). The resulting anion is a potent nucleophile.

- Reaction: N-alkylation or N-arylation.
- Common Reagents: An appropriate base followed by an alkyl or aryl halide ($R-X$).
- Strategic Importance: Appending groups to the lactam nitrogen is a primary method for modifying the compound's physicochemical properties. Introducing polar groups can enhance solubility, while lipophilic groups can increase membrane permeability. Furthermore, the substituent at this position can be designed to probe for additional binding interactions within a target's active site.

Section 4: Integrated Workflow in Drug Development

A comprehensive understanding of the chemical properties of **7-Nitroisoquinolin-1(2H)-one** directly informs and accelerates the drug discovery process. The chemical principles discussed above are not academic exercises; they are critical decision-making tools.

[Click to download full resolution via product page](#)

Caption: Role of chemical properties in the drug discovery cascade.

The isoquinolinone scaffold has been identified as a promising framework for inhibitors of targets like Hematopoietic Progenitor Kinase 1 (HPK1), a key negative regulator in T-cell activation, making these compounds highly relevant for cancer immunotherapy.^[8] The journey

from a hit compound like **7-Nitroisoquinolin-1(2H)-one** to a preclinical candidate involves a cyclical process of design, synthesis, and testing.

- **Lead Generation:** The initial synthesis and characterization (Section 2) provide pure, validated material for initial biological screening.
- **Lead Optimization:** If the parent compound shows activity, the reactivity map (Section 3) becomes a blueprint for analog synthesis. For instance, if initial screening reveals a need for greater potency, chemists will use the nitro-to-amine transformation to explore the SAR of the 7-position. If poor solubility is limiting, N-alkylation of the lactam with polar side chains will be prioritized.
- **ADME/Tox:** As leads are optimized, understanding their stability—for instance, the potential for metabolic reduction of the nitro group *in vivo*—is critical. The analytical methods (Section 2.2) are adapted to measure compound levels in biological matrices, providing essential pharmacokinetic data.

Conclusion

7-Nitroisoquinolin-1(2H)-one is more than a catalog chemical; it is a strategic starting point for sophisticated drug discovery programs. Its value lies in the confluence of a biologically relevant core scaffold and two distinct, chemically versatile functional groups. The nitro group serves as a latent amine, providing a powerful vector for SAR exploration, while the lactam nitrogen allows for fine-tuning of physicochemical properties. By leveraging the fundamental chemical principles and robust analytical protocols detailed in this guide, research teams can efficiently navigate the complexities of the drug discovery process, accelerating the development of novel therapeutics built upon this promising molecular architecture.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]

- 2. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. 5-NITRO-1(2H)-ISOQUINOLINONE CAS#: 82827-08-5 [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. hovione.com [hovione.com]
- 8. Discovery of 1(2H)-phthalazinone and 1(2H)-isoquinolinone derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Introduction: The Strategic Importance of the 7-Nitroisoquinolin-1(2H)-one Scaffold]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1589378#chemical-properties-of-7-nitroisoquinolin-1-2h-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com